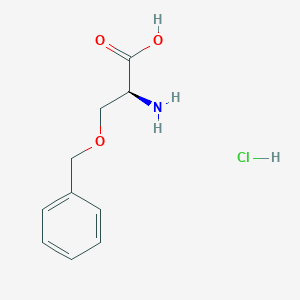

H-Ser(Bzl)-OH.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJXTCPYWRWTDZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735828 | |

| Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76614-98-7 | |

| Record name | O-Benzyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Ser(Bzl)-OH.HCl: A Comprehensive Technical Guide to its Molecular Structure and Application in Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-serine hydrochloride, commonly abbreviated as H-Ser(Bzl)-OH.HCl, is a cornerstone building block in contemporary peptide chemistry. Its strategic design, featuring a benzyl ether protecting group on the serine side chain, offers a unique combination of stability and controlled deprotection, making it an invaluable asset in the synthesis of complex peptides and peptidomimetics. This in-depth technical guide provides a detailed exploration of the molecular architecture, physicochemical properties, and practical applications of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only foundational knowledge but also actionable protocols and expert insights to facilitate its effective use in the laboratory.

Core Molecular Identity and Physicochemical Properties

This compound is the hydrochloride salt of O-benzyl-L-serine. The benzyl group serves as a protecting group for the hydroxyl moiety of the serine side chain, while the hydrochloride salt enhances the compound's stability and solubility, particularly in aqueous and polar organic solvents commonly used in peptide synthesis.

Chemical Identifiers

A precise understanding of a compound's identifiers is critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(benzyloxy)propanoic acid;hydrochloride |

| Common Synonyms | O-Benzyl-L-serine hydrochloride, this compound |

| CAS Number | 76614-98-7; 1759-43-9 (Note: Often cited by the free amino acid CAS: 4726-96-9) |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.68 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)O)N.Cl |

| InChI Key | DHPZJFBGMJNHQW-LMOVPXPDSA-N |

Physicochemical Characteristics

| Property | Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 205-209 °C (with decomposition) |

| Solubility | Soluble in water and methanol |

| Optical Rotation | Specific rotation values are reported for the free amino acid, for example, [α]₂₀/D +6.5 to +8.0° (c=2 in 1M HCl) |

The Molecular Structure: A Strategic Design

The efficacy of this compound in peptide synthesis is a direct consequence of its molecular structure. Each component of the molecule plays a distinct and critical role.

Caption: Workflow for a single coupling cycle using this compound in Fmoc-SPPS.

Detailed Step-by-Step Protocol

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

-

Resin Preparation and Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine.

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading), 1-hydroxybenzotriazole (HOBt) (3-5 eq.), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9-4.9 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture. The base is crucial to neutralize the hydrochloride salt and the protons generated during activation.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.

-

-

Monitoring and Washing:

-

After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

-

If the Kaiser test is positive, the coupling can be extended for another hour, or a "double coupling" (repeating steps 2 and 3) can be performed.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and by-products.

-

The peptide chain is now elongated by one H-Ser(Bzl)-OH residue, and the cycle of deprotection and coupling can be repeated with the next amino acid.

Safety and Handling

As a professional in a research or drug development setting, adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fine powder. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. It is stable under recommended storage conditions.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated and indispensable tool in the arsenal of the peptide chemist. Its molecular design, which balances the stability of the benzyl protecting group with the ease of its eventual removal, allows for the reliable synthesis of complex peptide targets. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for its successful and safe implementation in the laboratory. By leveraging the principles and protocols outlined herein, researchers can confidently incorporate this versatile building block into their synthetic strategies, advancing the frontiers of drug discovery and development.

References

-

PubChem. Compound Summary for CID 66820496, this compound. National Center for Biotechnology Information. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Nowick, J.S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Manufacturing of O-Benzyl-L-serine Hydrochloride

This guide provides a comprehensive technical overview of the synthesis and manufacturing of O-Benzyl-L-serine hydrochloride, a critical protected amino acid derivative essential for peptide synthesis and various applications in pharmaceutical and biochemical research.[1] The strategic protection of the serine hydroxyl group with a benzyl ether prevents unwanted side reactions during the intricate process of peptide chain elongation, ensuring the fidelity of the final product.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance.

Introduction: The Strategic Importance of O-Benzyl-L-serine

In the realm of peptide chemistry, the trifunctional nature of amino acids like serine presents a significant synthetic challenge. The hydroxyl group on the side chain of serine is nucleophilic and can interfere with coupling reactions during peptide synthesis. The benzyl group serves as a robust and reliable protecting group for this hydroxyl moiety. It is stable under the basic and nucleophilic conditions often employed in peptide synthesis and can be selectively removed under specific conditions, typically through hydrogenolysis.[3] The hydrochloride salt form of O-Benzyl-L-serine enhances its stability and solubility, making it a convenient and versatile building block for both solid-phase and solution-phase peptide synthesis.[1]

Preferred Synthetic Pathway: A Multi-step Approach for Optimal Purity and Yield

While direct benzylation of L-serine has been explored, it often leads to a mixture of products and lower yields. A more controlled and widely adopted manufacturing process involves a three-step sequence: N-protection of L-serine, O-benzylation of the protected intermediate, and subsequent deprotection of the amino group, followed by salt formation. This strategy ensures high purity and excellent overall yield.

Caption: High-level overview of the 4-step synthesis process.

Part 1: N-Protection of L-Serine

The initial step involves the protection of the amino group of L-serine to prevent its reaction in the subsequent O-benzylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its facile removal under acidic conditions.[4]

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-L-serine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| L-Serine | 105.09 | 5.2 g (50.0 mmol) | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.1 g (60.0 mmol) | 1.2 |

| 1M Sodium Hydroxide (NaOH) | 40.00 | 50 mL | - |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

| 1M Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

In a suitable reaction vessel, dissolve L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL).

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and continue stirring for 24 hours.[5]

-

After the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether (50 mL) to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil. A typical yield for this step is around 94%.[5]

Caption: Detailed workflow for the N-protection of L-Serine.

Part 2: O-Benzylation of N-Boc-L-serine

With the amino group protected, the hydroxyl group of N-Boc-L-serine can be selectively benzylated. This is typically achieved via a Williamson ether synthesis, where a strong base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide.

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| N-(tert-butoxycarbonyl)-L-serine | 205.21 | 8.2 g (40.0 mmol) | 1.0 |

| Sodium Hydride (NaH, 60% in oil) | 24.00 (as 100%) | 2.1 g (88 mmol as 100%) | 2.2 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Benzyl Bromide (BnBr) | 171.04 | 7.5 g (44 mmol) | 1.1 |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve the N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).

-

Cool the solution to 0°C and carefully add sodium hydride (2.1 g, 88 mmol) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

-

Add benzyl bromide (7.5 g, 44 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5 hours.[5]

-

Remove the DMF under reduced pressure.

-

Wash the residue with a mixture of diethyl ether and water.

-

Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with distilled water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine. The product is typically a sticky oil with a yield of around 63%.[5]

-

Characterization: The intermediate can be characterized by ¹H NMR. Expected peaks for N-(tert-butoxycarbonyl)-O-benzyl-L-serine in CDCl₃ include a singlet at ~1.44 ppm (9H, Boc group) and multiplets for the benzyl group protons between 7.23-7.36 ppm.[5]

Part 3: N-Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the acid-labile Boc group and the formation of the hydrochloride salt to yield the desired product.

Experimental Protocol: Synthesis of O-Benzyl-L-serine Hydrochloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | 295.34 | 7.38 g (25 mmol) | 1.0 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 30 mL | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

| Hydrochloric Acid (in a suitable solvent) | 36.46 | As needed | - |

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in dichloromethane (30 mL).

-

Add trifluoroacetic acid (5 mL) to the solution. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for 2 hours.[5]

-

Remove the solvents (CH₂Cl₂ and excess TFA) under reduced pressure.

-

The resulting residue is the trifluoroacetate salt of O-Benzyl-L-serine. To obtain the free amine or the hydrochloride salt, further processing is required.

-

To isolate the hydrochloride salt, the crude residue can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a solution of HCl in a non-polar solvent like diethyl ether or by bubbling HCl gas until precipitation is complete.

-

The resulting white solid, O-Benzyl-L-serine hydrochloride, is then collected by filtration, washed with cold diethyl ether, and dried under vacuum. A yield of approximately 97% for the deprotection step can be expected.[5]

Caption: Workflow for N-Boc deprotection and hydrochloride salt formation.

Product Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemical integrity of the final product.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Confirms the presence of the benzyl group, the serine backbone protons, and the absence of the Boc group. In D₂O, characteristic multiplets are observed at approximately 3.85-3.97 ppm (3H), 4.58-4.65 ppm (2H), and 7.35-7.50 ppm (5H).[5] |

| HPLC | Purity Assessment | Determines the purity of the final compound, which should typically be >98%. |

| Melting Point | Identity and Purity | A sharp melting point indicates high purity. |

| Optical Rotation | Stereochemical Integrity | Confirms the retention of the L-configuration. A specific rotation of [α]20/D = +6.5 to +8.0 deg (c=2, 1mol/L HCl) is expected. |

Alternative Manufacturing Strategies

While the protection-benzylation-deprotection route is highly effective, other methods have been developed, particularly for large-scale production where cost and efficiency are paramount. One notable alternative involves the resolution of a racemic mixture of N-formyl-O-benzyl-DL-serine.[6][7][8] This method can be more economical as it may start from less expensive racemic starting materials. The process typically involves using a chiral resolving agent, such as brucine, to selectively precipitate one diastereomeric salt, allowing for the separation of the L and D enantiomers.[6]

Conclusion

The synthesis of O-Benzyl-L-serine hydrochloride via the N-Boc protection strategy represents a robust and reliable method for producing this essential building block for peptide synthesis. By carefully controlling the reaction conditions at each step—protection, benzylation, and deprotection—high yields and excellent purity can be achieved. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling the consistent and efficient manufacturing of this critical reagent.

References

-

Supporting Information for "Synthesis of O-benzyl-L-serine". The Royal Society of Chemistry, 2014. [Link]

-

O-Benzyl-L-serine, PubChem, National Center for Biotechnology Information. [Link]

-

Dutta, A. S., & Morley, J. S. The Preparation of O-Benzyl-L-serine. Journal of the Chemical Society D: Chemical Communications, (15), 883a. [Link]

-

Dutta, A. S., & Morley, J. S. The preparation of o-benzyl-L-serine. Journal of the Chemical Society D: Chemical Communications, 1971, 883a. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

H-Ser(Bzl)-OH.HCl CAS number and safety data sheet.

An In-Depth Technical Guide to O-Benzyl-L-serine Hydrochloride (H-Ser(Bzl)-OH.HCl) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of O-Benzyl-L-serine Hydrochloride (this compound), a pivotal amino acid derivative for researchers, chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the causal reasoning behind its applications, offering field-proven insights into its synthesis, strategic use, and safety protocols.

Core Chemical Identity and Physicochemical Properties

O-Benzyl-L-serine, in its hydrochloride salt form, is a derivative of the amino acid L-serine where the side-chain hydroxyl group is protected by a benzyl ether. This modification is fundamental to its utility in complex organic synthesis, particularly in the assembly of peptides.

| Property | Data | Source(s) |

| Chemical Name | O-Benzyl-L-serine hydrochloride | [1] |

| Synonyms | This compound, (S)-2-Amino-3-(benzyloxy)propanoic acid hydrochloride | [1] |

| CAS Number | 4726-96-9 (for the free base, O-Benzyl-L-serine) | [2][3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][5] |

| Molecular Weight | 231.68 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Melting Point | 210 - 213 °C | [9] |

| Solubility | Soluble in water | [7][10] |

| Storage Conditions | 0 - 8 °C, under an inert atmosphere | [2][8][9] |

The Benzyl Protecting Group: A Strategic Choice in Peptide Synthesis

The central feature of H-Ser(Bzl)-OH is the benzyl (Bzl) group protecting the serine side-chain hydroxyl. This is not an arbitrary choice; it is a strategic decision rooted in the principles of orthogonal protection strategies essential for multi-step peptide synthesis.

Expertise & Causality: The hydroxyl group of serine is nucleophilic and can undergo unwanted side reactions during peptide bond formation (acylation). The benzyl ether is employed as a protecting group due to its robustness under the conditions required for forming peptide bonds (e.g., carbodiimide activation). Crucially, it remains stable during the cleavage of N-terminal protecting groups like Boc (acid-labile) or Fmoc (base-labile), yet it can be selectively removed at a later stage, typically through catalytic hydrogenolysis.[11][12] This orthogonality is the cornerstone of modern peptide synthesis, allowing for the precise and ordered assembly of complex peptide chains.

Caption: Orthogonal protection using the Benzyl group in peptide synthesis.

Synthetic Pathway: Preparation of O-Benzyl-L-serine

The synthesis of O-Benzyl-L-serine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general workflow involves the protection of the N-terminus, benzylation of the side-chain hydroxyl group, and subsequent deprotection of the N-terminus.[13][14]

Detailed Protocol: A common laboratory-scale synthesis proceeds as follows[13]:

-

N-terminal Protection:

-

Dissolve L-serine (5.2 g, 50.0 mmol) in a solution of 1M NaOH (50 mL) and 1,4-dioxane (100 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc-anhydride) (13.1 g, 60.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the remaining aqueous layer with diethyl ether (Et₂O).

-

Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ and extract the product with ethyl acetate (EtOAc).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-(tert-butoxycarbonyl)-L-serine.

-

-

Side-Chain Benzylation:

-

Dissolve the obtained N-Boc-L-serine (8.2 g, 40.0 mmol) in anhydrous dimethylformamide (DMF) (200 mL).

-

Under an argon atmosphere, cool the solution to 0°C and add sodium hydride (NaH) (2.1 g, 88 mmol).

-

Add benzyl bromide slowly to the reaction mixture.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Carefully quench the reaction and extract the product, N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

-

-

N-terminal Deprotection:

-

Dissolve the N-Boc-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of dichloromethane (CH₂Cl₂) (30 mL) and trifluoroacetic acid (TFA) (5 mL).[13]

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvents under reduced pressure.

-

The resulting residue, O-Benzyl-L-serine, can then be treated with HCl to form the hydrochloride salt, which is often purified by recrystallization.

-

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. H-Ser(Bzl)-OH | CAS#:4726-96-9 | Chemsrc [chemsrc.com]

- 4. peptide.com [peptide.com]

- 5. This compound | C10H14ClNO3 | CID 66820496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. CAS 1738-72-3: L-serine benzyl ester hydrochloride [cymitquimica.com]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. rsc.org [rsc.org]

- 14. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of O-Benzyl-L-Serine Hydrochloride (H-Ser(Bzl)-OH.HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl), a derivative of the amino acid L-serine, is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its unique structural features, combining the chirality of serine with a bulky, hydrophobic benzyl protecting group, make it a versatile synthon for creating complex molecules with specific stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques employed for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical insights, this guide aims to equip researchers with the necessary knowledge to confidently interpret the spectroscopic data of this compound.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and biological function. A clear understanding of its molecular architecture is essential for interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

A. ¹H NMR Spectroscopy

Experimental Protocol:

A typical ¹H NMR spectrum of this compound is acquired by dissolving the sample in a deuterated solvent, most commonly deuterium oxide (D₂O), to a concentration of approximately 5-10 mg/mL. The use of D₂O is advantageous as it exchanges with the labile protons of the carboxylic acid and the ammonium group, simplifying the spectrum by removing their signals. A standard 400 or 500 MHz spectrometer is sufficient for obtaining a well-resolved spectrum.

Step-by-Step Methodology:

-

Weigh approximately 5 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of D₂O to the NMR tube.

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectrum to the residual HDO signal (typically at δ 4.79 ppm).

Expected Spectrum and Interpretation:

The ¹H NMR spectrum of this compound in D₂O is expected to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the serine backbone. The protonation of the amino group to an ammonium ion influences the chemical shifts of the neighboring protons, particularly the α-proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | 5H | The five protons of the phenyl ring typically resonate in this region as a complex multiplet due to overlapping signals. |

| Benzyl CH₂ | ~4.60 | Singlet (s) | 2H | The two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. They are deshielded by the adjacent oxygen and the phenyl ring. |

| α-CH | ~4.10 - 4.30 | Triplet (t) | 1H | The α-proton is coupled to the two β-protons, resulting in a triplet. Its chemical shift is downfield due to the deshielding effects of the adjacent ammonium and carboxyl groups. |

| β-CH₂ | ~3.80 - 4.00 | Doublet of doublets (dd) | 2H | The two β-protons are diastereotopic and couple with each other and with the α-proton, leading to a more complex splitting pattern, often appearing as a doublet of doublets or a multiplet. |

Note: The exact chemical shifts can vary slightly depending on the concentration and the exact pD of the solution.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Step-by-Step Methodology:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Tune the NMR probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum using an internal or external standard, or by referencing the solvent signal.

Expected Spectrum and Interpretation:

The ¹³C NMR spectrum provides a carbon map of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| Carboxylic (C=O) | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift. |

| Aromatic (ipso-C) | ~136 - 138 | The quaternary carbon of the phenyl ring directly attached to the benzylic group. |

| Aromatic (ortho-, meta-, para-CH) | ~128 - 130 | The protonated carbons of the phenyl ring resonate in this typical aromatic region. |

| Benzyl CH₂ | ~73 - 75 | The benzylic carbon is deshielded by the adjacent oxygen and the phenyl ring. |

| β-CH₂ | ~68 - 70 | The β-carbon is attached to the ether oxygen, which causes a significant downfield shift. |

| α-CH | ~55 - 58 | The α-carbon is deshielded by the adjacent ammonium and carboxyl groups. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum of this compound, being a solid, is typically recorded using either a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Step-by-Step Methodology (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectrum and Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. The hydrochloride salt form significantly influences the spectrum, particularly in the regions of the amino and carboxyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H stretching (NH₃⁺) | 3100 - 2800 (broad) | Strong, broad | The stretching vibrations of the ammonium group appear as a broad, strong band, often with multiple sub-peaks, characteristic of hydrogen bonding. |

| C-H stretching (aromatic) | 3100 - 3000 | Medium | The C-H stretching vibrations of the phenyl ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Medium | The C-H stretching vibrations of the CH and CH₂ groups of the serine backbone and the benzyl methylene. |

| C=O stretching (carboxylic acid) | ~1750 - 1730 | Strong, sharp | The carbonyl stretch of the protonated carboxylic acid appears at a higher frequency compared to the carboxylate anion. |

| N-H bending (NH₃⁺) | ~1600 - 1500 | Medium | The asymmetric and symmetric bending vibrations of the ammonium group. |

| C=C stretching (aromatic) | ~1600, ~1500, ~1450 | Medium to weak | Characteristic skeletal vibrations of the phenyl ring. |

| C-O stretching (ether) | ~1100 | Strong | The stretching vibration of the C-O-C ether linkage. |

A detailed analysis of the IR spectrum of DL-serine hydrochloride provides a strong basis for these assignments, with the additional peaks from the benzyl group being readily identifiable.[1][2]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound.

Experimental Protocol:

An ESI-MS analysis is performed by dissolving the sample in a suitable solvent and introducing it into the mass spectrometer.

Step-by-Step Methodology:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infuse the solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Expected Spectrum and Interpretation:

Full Scan ESI-MS:

In the full scan ESI-MS spectrum, the most prominent peak is expected to be the protonated molecular ion ([M+H]⁺) of the free base, O-benzyl-L-serine. The molecular weight of the free base (C₁₀H₁₃NO₃) is 195.22 g/mol . Therefore, the expected m/z for the protonated molecule is approximately 196.10.

ESI-MS/MS Fragmentation:

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 196.10 will induce fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

Caption: Proposed key fragmentation pathways for protonated O-benzyl-L-serine.

Major Expected Fragments:

-

m/z 178.09: Loss of a water molecule (18.01 Da) from the protonated molecular ion.

-

m/z 151.09: Loss of formic acid (46.01 Da) via a rearrangement process.

-

m/z 105.04: Cleavage of the benzyl group, resulting in a protonated serine fragment.

-

m/z 91.05: The highly stable tropylium cation (C₇H₇⁺), formed from the benzyl group, is a very common and often abundant fragment in the mass spectra of benzyl-containing compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. Each technique offers complementary information, and together they create a detailed molecular portrait of this important synthetic building block. This guide serves as a valuable resource for researchers, enabling them to interpret spectroscopic data with confidence, ensure the quality of their starting materials, and ultimately, advance their scientific endeavors in drug discovery and development.

References

-

Pawlukojc, A., et al. (2008). Crystal and molecular structure of DL-serine hydrochloride studied by X-ray diffraction, low-temperature Fourier transform infrared spectroscopy and DFT(B3LYP) calculations. The Journal of Physical Chemistry B, 112(30), 9075-9086. Available at: [Link]

-

Madej, D., et al. (2008). Crystal and Molecular Structure of dl-Serine Hydrochloride Studied by X-Ray Diffraction, Low-Temperature Fourier Transform Infrared Spectroscopy and DFT(B3LYP) Calculations. The Journal of Physical Chemistry B, 112(30), 9075-9086. Available at: [Link]

Sources

An In-depth Technical Guide to the Core Applications of O-Benzyl-L-serine Hydrochloride (H-Ser(Bzl)-OH.HCl) in Biochemical Research

Abstract

O-Benzyl-L-serine hydrochloride, systematically known as (2S)-2-amino-3-(phenylmethoxy)propanoic acid hydrochloride and commonly abbreviated as H-Ser(Bzl)-OH.HCl, is a cornerstone reagent in modern biochemical and pharmaceutical research. Its strategic design, featuring a stable benzyl ether protecting the side-chain hydroxyl group of L-serine, makes it an indispensable building block for the synthesis of complex peptides and a valuable chiral synthon for non-peptidic molecules. This guide provides an in-depth analysis of the core applications of this compound, focusing on its pivotal role in peptide synthesis via both solid-phase and solution-phase methodologies. We will explore the chemical rationale behind its use, provide validated experimental protocols, and contextualize its application within the broader landscape of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile amino acid derivative to its fullest potential.

Introduction: The Imperative of Side-Chain Protection

In the intricate process of synthesizing peptides and other complex organic molecules, the selective masking and de-masking of reactive functional groups is paramount.[1] Amino acids, the fundamental units of peptides, possess at least two reactive sites: the α-amino group and the α-carboxyl group. Many, like serine, contain a third reactive moiety in their side chain. The hydroxyl group of serine is nucleophilic and can engage in undesirable side reactions during peptide bond formation (e.g., acylation), compromising the yield and purity of the target molecule.[2]

This compound addresses this challenge directly. It is a derivative of L-serine where the side-chain hydroxyl group is protected as a benzyl ether.[3] This protection is robust enough to withstand the iterative steps of peptide synthesis but can be removed under specific, controlled conditions, making it an ideal choice for complex synthetic workflows.[3][4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective application in the laboratory.

| Property | Value | Source |

| CAS Number | 76614-98-7 | |

| Molecular Formula | C10H14ClNO3 | |

| Molecular Weight | 231.67 g/mol | [5] |

| Appearance | White to off-white powder/crystal | [6][7] |

| Synonyms | O-Benzyl-L-serine hydrochloride, L-Ser(Bzl)-OH.HCl | [5][8] |

| Parent Compound | O-Benzyl-L-serine (H-Ser(Bzl)-OH) | [5][6] |

| Parent CAS | 4726-96-9 | [6][7][9] |

| Parent Mol. Weight | 195.22 g/mol | [7][10] |

Core Application: A Workhorse in Peptide Synthesis

The primary application of H-Ser(Bzl)-OH and its Nα-protected derivatives (e.g., Boc-Ser(Bzl)-OH, Fmoc-Ser(Bzl)-OH) is in peptide synthesis.[7][11] The benzyl group's stability profile makes it particularly well-suited for the tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.[12]

The Benzyl Ether Protecting Group: A Strategic Choice

The selection of the benzyl (Bzl) group is a deliberate and strategic decision rooted in its chemical reactivity:

-

Stability: The benzyl ether is stable to the mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used for the repetitive cleavage of Nα-Boc groups.[2][4] It is also stable to the basic conditions (e.g., piperidine in DMF) used for Nα-Fmoc group removal.[2]

-

Orthogonality: In the context of Fmoc-SPPS, the Bzl group offers orthogonality. It remains intact during both Fmoc removal and standard cleavage from acid-labile resins (using TFA), allowing for the synthesis of protected peptide fragments.

-

Deprotection: The Bzl group is typically removed under two main conditions:

-

Strong Acidolysis: In Boc-SPPS, the final cleavage step using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) simultaneously cleaves the peptide from the resin and removes the benzyl side-chain protection.[12]

-

Hydrogenolysis: In solution-phase synthesis or for selective deprotection on-resin, the benzyl group can be cleanly removed by catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).[3][12][13]

-

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[14][15][16] this compound is typically used in its Nα-protected form, most commonly Boc-Ser(Bzl)-OH , for this process.[4]

The following diagram and protocol outline the key steps for incorporating a Boc-Ser(Bzl)-OH residue into a growing peptide chain on a solid support.

Caption: Boc-SPPS cycle for incorporating a Ser(Bzl) residue.

This protocol assumes a manual synthesis starting with a deprotected peptide-resin (free N-terminus).

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 equiv.) in a minimal amount of dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 equiv.) and stir at 0°C for 15 minutes.

-

Causality Note: HOBt is used as an additive to suppress racemization and to convert the initial O-acylisourea intermediate into a more reactive HOBt-ester, improving coupling efficiency.[17] DCC is a common and effective carbodiimide coupling agent.

-

-

Neutralization: Drain the DCM from the resin. Wash the resin with DMF (3x). Neutralize the N-terminal amine by treating with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash thoroughly with DCM (3x) and DMF (3x) to remove excess base.

-

Coupling: Filter the dicyclohexylurea (DCU) precipitate from the activated amino acid solution and add the filtrate to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[17]

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts. The resin is now ready for the Nα-deprotection step to add the next amino acid.[18]

Application in Solution-Phase Peptide Synthesis

Before SPPS became dominant, peptides were synthesized entirely in solution.[19] This method is still valuable for large-scale synthesis of short peptides and for preparing protected peptide fragments.[19] In this context, this compound is a direct starting material. The benzyl group is particularly advantageous here as it can be cleanly removed by catalytic hydrogenolysis, a mild method that avoids the harsh acids used in Boc-SPPS.[12]

Advanced Application: A Chiral Building Block in Asymmetric Synthesis

Beyond peptides, O-benzyl-L-serine is a valuable member of the "chiral pool"—abundant, enantiopure molecules used as starting materials for complex asymmetric synthesis.[14] Its inherent stereochemistry, derived from natural L-serine, allows chemists to introduce a defined stereocenter into a target molecule, which is critical in medicinal chemistry where different enantiomers can have drastically different biological activities.[14]

For example, O-benzyl-L-serine can be transformed into chiral auxiliaries, ligands for asymmetric catalysis, or key intermediates for the synthesis of non-peptidic natural products and pharmaceuticals. Its three functional groups (amine, carboxylic acid, and protected alcohol) offer multiple handles for synthetic manipulation.

Role in Drug Discovery and Development

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery.[3][20][21] this compound, as a fundamental building block, is integral to this process.

-

Therapeutic Peptides: Many modern drugs are peptides or are derived from them. The ability to incorporate serine residues with high fidelity using H-Ser(Bzl)-OH derivatives is crucial for synthesizing these agents.[4] Serine residues are often important for a peptide's solubility, structure (via hydrogen bonding), and interaction with biological targets.[12]

-

Enzyme Inhibitors & Probes: Custom-synthesized peptides containing Ser(Bzl) are used to create enzyme inhibitors, substrates, and biochemical probes to study protein function and signaling pathways.[7]

-

Peptidomimetics: To overcome the limitations of natural peptides (e.g., poor stability, low oral bioavailability), researchers design peptidomimetics—molecules that mimic the structure and function of peptides.[22] this compound serves as a chiral starting material for these complex synthetic targets.

The journey from a simple building block to a clinical candidate is long, but it begins with high-quality, well-characterized reagents like this compound.

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

O-Benzyl-L-serine hydrochloride is far more than a simple amino acid derivative; it is a sophisticated chemical tool engineered for precision and reliability. Its primary role as a protected building block in peptide synthesis, especially within the Boc/Bzl strategy, has made it indispensable for both academic research and industrial pharmaceutical development. The stability of the benzyl ether protecting group, combined with well-established deprotection protocols, ensures the high-fidelity synthesis of complex peptide sequences. Furthermore, its utility as a chiral synthon opens avenues for the creation of novel, non-peptidic molecules with defined stereochemistry. For any scientist or researcher working in the fields of peptide chemistry, medicinal chemistry, or drug discovery, a thorough understanding of the applications and principles governing the use of this compound is essential for success.

References

- The Role of O-Benzyl-D-serine (CAS 10433-52-0) in Peptide Synthesis. (n.d.). Google Cloud.

- This compound - AbacipharmTech-Global Chemical supplier. (n.d.). AbacipharmTech.

- This compound | C10H14ClNO3 | CID 66820496. (n.d.). PubChem, National Institutes of Health.

- O-Benzyl-L-serine 4726-96-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- H-Ser(Bzl)-OH (O-Benzyl-L-serine) | Amino Acid Derivative. (n.d.). MedChemExpress.

- H-Ser(Bzl)-OH | CAS#:4726-96-9. (n.d.). Chemsrc.

- O-Benzyl-L-serine. (n.d.). Chem-Impex.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Various sources.

- US Patent 5212288A - Temporary minimal protection synthesis of serine-containing polypeptides. (1993). Google Patents.

- The Critical Role of Boc-Ser(Bzl)-OH in Modern Peptide Synthesis. (2025). NINGBO INNO PHARMCHEM.

- Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Boc-Ser(Bzl)-OH [23680-31-1]. (n.d.). Aapptec Peptides.

- H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt. (n.d.). Aapptec Peptides.

- SYNTHESIS OF PEPTIDES OF l-SERINE. (n.d.). ResearchGate.

- A Comparative Guide to H-DL-Ser-OMe.HCl and Other Serine Derivatives in Peptide Synthesis. (2025). Benchchem.

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PubMed Central, National Institutes of Health.

- A Comparative Guide to Serine Derivatives in Peptide Synthesis: Fmoc-Ser(Bzl)-OH vs. Methyl. (n.d.). Benchchem.

- Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics. (n.d.). PubMed Central, National Institutes of Health.

- H-Ser(Bzl)-OH | 4726-96-9. (n.d.). Benchchem.

- H-Ser(Bzl)-OH [4726-96-9]. (n.d.). Aapptec Peptides.

- H-Ser(Bzl)-OH | O-Benzyl-L-serine | Side Chain Protected Amino Acid. (n.d.). Ambeed.com.

- Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Isoleucine Benzyl Ester Hydrochloride (Bzl-Ile-). (2025). Benchchem.

- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.

- Boc-Ser(Bzl)-OH ≥99.0% (T) 23680-31-1. (n.d.). Sigma-Aldrich.

- L-Serine benzyl ester hydrochloride. (n.d.). Chem-Impex.

- peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide. (n.d.). GL Biochem.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- High-efficiency solid phase peptide synthesis (HE-SPPS). (2014). PubMed, National Institutes of Health.

- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation.

- Principles of early drug discovery. (n.d.). PubMed Central, National Institutes of Health.

- Pharmaceutical Development and Drug Discovery Research Reagents. (n.d.). ChemScene.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H14ClNO3 | CID 66820496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-Benzyl-L-serine | 4726-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4726-96-9 | H-Ser(Bzl)-OH | Side Chain Protected Amino Acid | Ambeed.com [ambeed.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. H-Ser(Bzl)-OH | 4726-96-9 | Benchchem [benchchem.com]

- 15. bachem.com [bachem.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemscene.com [chemscene.com]

- 22. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to H-Ser(Bzl)-OH.HCl: Commercial Suppliers and Purity Grades for Researchers and Drug Development Professionals

Abstract

O-Benzyl-L-serine hydrochloride (H-Ser(Bzl)-OH.HCl) is a critical raw material in the synthesis of peptides and complex pharmaceutical intermediates. Its purity is not merely a quantitative measure but a decisive factor that dictates the success of multi-step synthetic routes, influencing yield, impurity profiles of the final product, and ultimately, the safety and efficacy of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, a detailed examination of its purity grades, and the analytical methodologies required to ensure its quality. This document is structured to provide not just procedural steps but the scientific rationale behind them, empowering the user to make informed decisions in sourcing and quality control.

The Indispensable Role of this compound in Synthetic Chemistry

This compound is a derivative of the amino acid L-serine where the side-chain hydroxyl group is protected by a benzyl group. This protection is crucial in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), as it prevents unwanted side reactions at the hydroxyl group during peptide bond formation. The hydrochloride salt form enhances the compound's stability and handling characteristics. The benzyl protecting group can be selectively removed under specific conditions, typically through hydrogenolysis, allowing for the controlled deprotection of the serine side chain for subsequent modifications or to yield the final peptide sequence. The quality of this starting material directly impacts the impurity profile of the resulting peptide, making a thorough understanding of its commercial sources and purity grades a matter of paramount importance.

Navigating the Commercial Landscape: A Survey of Suppliers

A multitude of chemical suppliers offer this compound, catering to a wide range of needs from academic research to large-scale GMP manufacturing for pharmaceutical applications. The selection of a supplier should be based on a comprehensive evaluation of their product specifications, available purity grades, analytical capabilities, and regulatory compliance.

Below is a summary of prominent commercial suppliers of this compound and the typical purity grades they offer:

| Supplier | Typical Purity Grades Offered | Analytical Data Provided | Notes for Researchers |

| MilliporeSigma (Sigma-Aldrich) | ≥98%, ≥99% (titration) | Certificate of Analysis (CoA) with purity by titration, appearance, and solubility. | A reliable source for research-grade materials with readily available safety and technical data. |

| TCI Chemicals | >98.0% (HPLC), >99.0% (T) | CoA with purity by HPLC and/or titration, appearance, and specific rotation.[1][2] | Offers different grades with detailed analytical information, suitable for both research and development. |

| Aapptec | Standard and high-purity grades | CoA with lot-specific data, including water content.[3] | Specializes in reagents for peptide synthesis, offering a range of amino acid derivatives. |

| Bachem | Research and GMP grades | Comprehensive CoAs with detailed analytical testing for GMP-grade materials.[4][5] | A key supplier for pharmaceutical development, providing materials manufactured under cGMP conditions. |

| GL Biochem | Custom purity levels available | MS and HPLC analysis provided with every peptide; CoAs available.[6][7] | Offers a wide range of amino acids and derivatives, with options for custom synthesis and purity specifications. |

| Iris Biotech | Research and bulk quantities | Product specifications and CoAs available upon request.[8] | A specialized supplier of reagents for peptide and drug discovery research. |

Deconstructing Purity: Understanding the Grades and Their Implications

The purity of this compound is not a monolithic concept but a multifactorial assessment of its chemical and stereochemical integrity. Different applications necessitate varying levels of purity, and understanding the nuances of purity grades is crucial for both scientific rigor and economic efficiency.

Standard Grade (≥98% Purity)

This is the most commonly available grade and is suitable for general research purposes, such as the synthesis of peptides for initial biological screening or for use as analytical standards.

-

Typical Specifications:

-

Assay (by HPLC or Titration): ≥98%

-

Appearance: White to off-white powder

-

Solubility: Soluble in water

-

-

Key Considerations: While cost-effective, this grade may contain higher levels of related substances, residual solvents, and potentially the D-enantiomer. For sensitive applications, these impurities could interfere with the synthesis or biological activity of the final product.

High-Purity Grade (≥99% Purity)

This grade is recommended for more demanding applications, including the synthesis of peptides for in vivo studies, preclinical development, and as starting materials for the synthesis of active pharmaceutical ingredients (APIs).

-

Typical Specifications:

-

Assay (by HPLC): ≥99.0%

-

Enantiomeric Purity (by chiral HPLC): ≥99.5% L-enantiomer

-

Related Substances: Limits on individual and total impurities

-

Residual Solvents: Conforms to ICH guidelines

-

Water Content (by Karl Fischer): Specified limit

-

-

Causality in Experimental Choices: The stringent control of impurities in this grade is essential to minimize the formation of deletion sequences, truncations, and other peptide-related impurities during SPPS. High enantiomeric purity is critical to prevent the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.

GMP (Good Manufacturing Practice) Grade

This is the highest quality grade, produced under strict cGMP conditions, and is intended for the manufacture of APIs for clinical trials and commercial drug products.

-

Typical Specifications: In addition to the specifications of the high-purity grade, GMP-grade materials are accompanied by extensive documentation, including:

-

Detailed Certificate of Analysis with validated analytical methods.

-

Information on the manufacturing process and impurity profile.

-

Compliance with relevant pharmacopeial monographs (if applicable).

-

Auditable manufacturing facilities.

-

-

Trustworthiness and Self-Validation: The rigorous quality control and documentation associated with GMP-grade materials provide the highest level of assurance for drug development professionals, ensuring batch-to-batch consistency and compliance with regulatory requirements.[9]

The Analytical Arsenal: Methodologies for Purity Verification

A robust quality control strategy for this compound relies on a combination of analytical techniques to provide a comprehensive assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of amino acid derivatives.

-

Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity by separating this compound from non-isomeric impurities.

-

Experimental Protocol: A General RP-HPLC Method

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

-

-

Chiral HPLC: Essential for determining the enantiomeric purity, separating the L-enantiomer from the D-enantiomer.[10][11][12]

-

Experimental Protocol: A General Chiral HPLC Method

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA)

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of an acidic or basic modifier. The exact composition must be optimized for the specific column.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 220 nm

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).[13][14][15]

-

¹H NMR: Confirms the chemical structure and can be used to identify and quantify impurities with distinct proton signals.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[2][16]

-

Experimental Protocol: A General qNMR Method

-

Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and signals that do not overlap with the analyte signals.

-

Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay).

-

Data Processing: Carefully integrate the signals of the analyte and the internal standard.

-

Calculation: The purity of the analyte can be calculated using the following formula:

where I = integral area, N = number of protons, MW = molecular weight, m = mass, and Purity = purity of the internal standard.

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound and to identify impurities based on their mass-to-charge ratio. Electrospray Ionization (ESI) is a common technique for this purpose.[17][18][19]

-

Experimental Protocol: A General ESI-MS Method

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the mass spectrometer or introduce it via an LC system.

-

Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

-

Analysis: Acquire the mass spectrum and confirm the presence of the expected molecular ion peak.

-

Visualizing the Workflow: From Selection to Application

The following diagrams illustrate the key decision-making and analytical workflows for this compound.

Caption: Decision workflow for selecting the appropriate grade of this compound.

Caption: Analytical workflow for the in-house quality control of this compound.

Conclusion: A Foundation for Quality

The selection and qualification of this compound are foundational steps in the successful development of peptide-based therapeutics and other complex molecules. A thorough understanding of the available commercial grades, the implications of different purity levels, and the analytical techniques for their verification is indispensable for researchers and drug development professionals. By adopting a risk-based approach to supplier selection and implementing a robust in-house quality control strategy, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes. This guide serves as a technical resource to support these critical activities, ultimately contributing to the advancement of science and the development of new medicines.

References

-

Aapptec. H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt. Aapptec Peptides. Accessed January 1, 2026.[3]

-

Barrett, A. G. M., & El-Araby, M. (2010). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 834–841.[13]

-

Bruckdorfer, T., Marder, O., & Albericio, F. (2004). From 10 grams to several hundred - A case study in peptide GMP process development. Journal of Peptide Science, 10(4), 225–234.[9]

-

Burton, P. S., & Chen, Y. (2018). Purity by Absolute qNMR Instructions. Methods in Molecular Biology, 1787, 191–201.[14]

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311.[17]

-

Queiroz, J. A., & Tomaz, C. T. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 241, 115987.[15]

-

Srinivas, R., & Sharma, G. V. R. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600.[18]

-

Bachem. H-Ser(Bzl)-OH. Bachem Products. Accessed January 1, 2026.[4]

-

GL Biochem. Why choose GL Biochem. GL Biochem. Accessed January 1, 2026.[6]

-

MedChemExpress. H-Ser(Bzl)-OH (O-Benzyl-L-serine). MedChemExpress. Accessed January 1, 2026.[20]

-

TCI Chemicals. O-Benzyl-L-serine. Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 1, 2026.

-

TCI Chemicals. O-Benzyl-L-serine. TCI EUROPE N.V. Accessed January 1, 2026.[2]

-

Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Accessed January 1, 2026.[21]

-

Creative Proteomics. ESI-MS Intact Protein Analysis. Creative Proteomics. Accessed January 1, 2026.[19]

-

Fisher Scientific. Bachem H-Ser-OBzl. Fisher Scientific. Accessed January 1, 2026.[5]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[16]

-

TCI Chemicals. O-Benzyl-L-serine. Tokyo Chemical Industry (India) Pvt. Ltd. Accessed January 1, 2026.

-

National Institutes of Health. PubChem Compound Summary for CID 66820496, this compound. PubChem. Accessed January 1, 2026.[1]

-

CPC Scientific. ESI-MS Peptide Interpretation Guide. CPC Scientific. Accessed January 1, 2026.[22]

-

BLD Pharm. 4726-96-9|H-Ser(Bzl)-OH. BLD Pharm. Accessed January 1, 2026.[23]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(1), 74–92.[24]

-

Chemsrc. H-Ser(Bzl)-OH | CAS#:4726-96-9. Chemsrc. Accessed January 1, 2026.[25]

-

Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Accessed January 1, 2026.[26]

-

Bryan, M. C., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(15), 9443–9456.[27]

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. Accessed January 1, 2026.[10]

-

Fodor-Csorba, K., & Szantay, C. (2001). Chiral Purity in Drug Analysis. Current Medicinal Chemistry, 8(7), 781–796.[28]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. Accessed January 1, 2026.[11]

-

GL Biochem. peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide. GL Biochem. Accessed January 1, 2026.[7]

-

BLD Pharm. 122889-11-6|Fmoc-D-Ser(Bzl)-OH. BLD Pharm. Accessed January 1, 2026.[29]

-

MySkinRecipes. Ac-Ser(Bzl)-OH. MySkinRecipes. Accessed January 1, 2026.[30]

-

Natalini, B., et al. (2005). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. Current Analytical Chemistry, 1(1), 85–92.[31]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[32]

-

Benchchem. A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. Benchchem. Accessed January 1, 2026.[12]

-

Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Accessed January 1, 2026.[33]

-

ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed January 1, 2026.[34]

-

American Peptide Society. SPPS. American Peptide Society. Accessed January 1, 2026.[35]

-

Iris Biotech GmbH. RESIN GUIDELINE. Iris Biotech GmbH. Accessed January 1, 2026.[8]

Sources

- 1. This compound | C10H14ClNO3 | CID 66820496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. peptide.com [peptide.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. Bachem H-Ser-OBzl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. glbiochem.com [glbiochem.com]

- 7. GL Biochem - peptide, synthetic peptide, peptide synthesis, custom peptide, custom peptide service, antibody, custom antibody service, pharmaceutical peptide, cGMP peptide [glbiochem.com]

- 8. sumitbiomedical.com [sumitbiomedical.com]

- 9. polypeptide.com [polypeptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. almacgroup.com [almacgroup.com]

- 22. cpcscientific.com [cpcscientific.com]

- 23. 4726-96-9|H-Ser(Bzl)-OH|BLD Pharm [bldpharm.com]

- 24. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 25. H-Ser(Bzl)-OH | CAS#:4726-96-9 | Chemsrc [chemsrc.com]

- 26. biomatik.com [biomatik.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. 122889-11-6|Fmoc-D-Ser(Bzl)-OH|BLD Pharm [bldpharm.com]

- 30. Ac-Ser(Bzl)-OH [myskinrecipes.com]

- 31. researchgate.net [researchgate.net]

- 32. luxembourg-bio.com [luxembourg-bio.com]

- 33. bachem.com [bachem.com]

- 34. chempep.com [chempep.com]

- 35. americanpeptidesociety.org [americanpeptidesociety.org]

Thermal stability and degradation profile of H-Ser(Bzl)-OH.HCl.

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of O-Benzyl-L-serine Hydrochloride (H-Ser(Bzl)-OH.HCl)

Introduction

O-Benzyl-L-serine hydrochloride, systematically known as (2S)-2-amino-3-(phenylmethoxy)propanoic acid hydrochloride and commonly abbreviated as this compound, is a pivotal protected amino acid derivative.[1][2] Its strategic application in peptide synthesis lies in the use of the benzyl group to protect the hydroxyl function of the serine side chain, thereby preventing undesirable side reactions during the construction of complex peptide sequences.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical stability of this raw material is not merely academic; it is a prerequisite for ensuring the integrity, purity, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a detailed examination of the thermal stability and degradation profile of this compound. Moving beyond a simple recitation of data, we will explore the causality behind its thermal behavior, elucidate its potential degradation pathways under stress, and provide robust, field-proven analytical protocols for its characterization. The insights and methodologies presented herein are designed to empower scientists to maintain the quality of this compound from procurement and storage through to its application in synthesis and formulation.

Core Physicochemical Properties

A foundational understanding of this compound begins with its key physicochemical properties, which dictate its handling, solubility, and reactivity. These are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2S)-2-amino-3-(phenylmethoxy)propanoic acid;hydrochloride | [1] |

| Common Synonyms | This compound, O-Benzyl-L-serine hydrochloride | [1][4] |

| CAS Number | 76614-98-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |

| Molecular Weight | 231.67 g/mol | [1] |

| Appearance | White to off-white powder | [][6] |

| Storage Conditions | 2-8 °C, dry and well-ventilated place | [][6][7] |

Thermal Stability Analysis: A Proactive Approach

Thermal stability is a critical quality attribute that influences every stage of the drug development lifecycle, from shipping and storage to the thermal stresses of manufacturing processes. The primary tools for assessing this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For this compound, a TGA scan reveals the onset temperature of decomposition, where significant mass loss begins, indicating the upper limit of its thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] It is exceptionally sensitive for detecting thermal events such as melting, crystallization, and decomposition, providing both the temperature and the enthalpy of these transitions.[9]

While specific experimental data for this compound is not extensively published, we can project a typical thermal profile based on related structures like L-serine and its esters.[11][12] L-serine itself shows significant decomposition beginning around 218 °C (491 K).[11] The benzyl ester hydrochloride derivative is noted to decompose around its melting point of approximately 175°C.[12] It is therefore reasonable to hypothesize that this compound exhibits a multi-stage thermal profile.

Table 2: Projected Thermal Events for this compound

| Thermal Event | Approximate Temperature Range | Technique | Interpretation |